N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(3-Methoxyphenyl)methyl]-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-12-oxazole-3-carboxamide is a complex organic compound that features a combination of methoxyphenyl, pyridinyl, pyrazolyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methoxyphenyl)methyl]-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-12-oxazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Oxazole Ring: This involves the cyclization of an α-haloketone with an amide.
Coupling Reactions: The pyrazole and oxazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The methoxyphenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyrazole and oxazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridinyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Pharmacology: The compound can be studied for its binding affinity to various receptors and enzymes, providing insights into its potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(3-Methoxyphenyl)methyl]-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-12-oxazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-Methoxyphenyl)methyl]-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-12-oxazole-3-carboxamide shares structural similarities with other heterocyclic compounds such as:
Indole derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Known for their pharmacological effects including antileishmanial and antimalarial activities.
Thiadiazoles: Known for their antimicrobial activity.
Uniqueness
The uniqueness of N-[(3-Methoxyphenyl)methyl]-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-12-oxazole-3-carboxamide lies in its specific combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H19N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-5-[(4-pyridin-4-ylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-28-18-4-2-3-15(9-18)11-23-21(27)20-10-19(29-25-20)14-26-13-17(12-24-26)16-5-7-22-8-6-16/h2-10,12-13H,11,14H2,1H3,(H,23,27) |
InChI Key |
UJIRZPJNWOQINM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NOC(=C2)CN3C=C(C=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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